2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BTPA and is used in various applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a photoinitiator.
Scientific Research Applications
BTPA has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. BTPA is also used as a fluorescent probe to detect the presence of specific molecules in biological systems. Additionally, BTPA is used as a photoinitiator in the polymerization of various materials, including dental composites and adhesives.
Mechanism of Action
BTPA works by undergoing a photochemical reaction when exposed to UV light. The reaction involves the formation of a radical species that initiates the polymerization process. The radical species is formed by the cleavage of the benzotriazole ring, which is triggered by the absorption of UV light.
Biochemical and Physiological Effects
BTPA has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis and as a photoinitiator. However, its fluorescent properties have been used to study the behavior of specific molecules in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTPA in lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, BTPA is easy to handle and has a long shelf life. However, BTPA's photoinitiator properties are limited to UV light exposure, which may not be suitable for all experiments.
Future Directions
For the use of BTPA include the development of new photoinitiators, probes, and chiral compounds.
Synthesis Methods
The synthesis of BTPA involves the reaction between 4-methylbenzophenone, trimethylsilyl chloride, and 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction yields BTPA as a white crystalline solid with a high purity level.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-methylphenyl)-3-trimethylsilylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OSi/c1-15-9-11-16(12-10-15)19(13-23,14-24(2,3)4)22-18-8-6-5-7-17(18)20-21-22/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKDANHOWNMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[Si](C)(C)C)(C=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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